5-Fluoro-1-methyl-6-oxo-1,6-dihydropyridine-2-carbonitrile
Description
5-Fluoro-1-methyl-6-oxo-1,6-dihydropyridine-2-carbonitrile (CAS: 1887015-55-5) is a heterocyclic compound with the molecular formula C₇H₅FN₂O and a molecular weight of 152.13 g/mol. Its structure features a pyridine backbone substituted with a fluorine atom at position 5, a methyl group at position 1, and a nitrile group at position 2 (SMILES: N#CC1=CC=C(F)C(=O)N1C) . The compound’s accurate mass is 152.04, and its IUPAC name reflects the 1,6-dihydropyridine tautomer stabilized by the keto-enol equilibrium at position 6 .
Synthetically, it is derived from 5-fluoropicolinonitrile via a four-step synthesis with a total yield of 13%, as reported in studies on mutant isocitrate dehydrogenase 1 (mIDH1) inhibitors . The methyl group at position 1 enhances steric stability, distinguishing it from non-alkylated analogs. This compound serves as a key intermediate in the synthesis of radiopharmaceuticals and antineoplastic agents, such as olutasidenib (FT-2102) .
Properties
IUPAC Name |
5-fluoro-1-methyl-6-oxopyridine-2-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FN2O/c1-10-5(4-9)2-3-6(8)7(10)11/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMUOXNQVBSAYQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=C(C1=O)F)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-1-methyl-6-oxo-1,6-dihydropyridine-2-carbonitrile typically involves the reaction of appropriate pyridine derivatives with fluorinating agents. One common method involves the use of 5-fluoropyridine-2-carbonitrile as a starting material, which undergoes methylation and subsequent oxidation to yield the desired compound. The reaction conditions often include the use of strong bases such as sodium hydride or potassium tert-butoxide, and solvents like dimethyl sulfoxide or tetrahydrofuran.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing automated systems for precise control of reaction parameters. The use of catalysts and advanced purification techniques, such as recrystallization or chromatography, ensures the efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-1-methyl-6-oxo-1,6-dihydropyridine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group or other reduced forms.
Substitution: The fluorine atom can be substituted with other halogens or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional carbonyl groups, while reduction can produce alcohols or amines. Substitution reactions can result in derivatives with different halogens or functional groups.
Scientific Research Applications
5-Fluoro-1-methyl-6-oxo-1,6-dihydropyridine-2-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.
Industry: It is used in the production of specialty chemicals and materials, where its unique properties can be leveraged for specific applications.
Mechanism of Action
The mechanism of action of 5-Fluoro-1-methyl-6-oxo-1,6-dihydropyridine-2-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. The oxo and nitrile groups contribute to its reactivity and ability to participate in various biochemical pathways. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Key Findings from Comparative Studies
(a) Impact of Substituents on Bioactivity
- Fluorine vs. Chlorine/Iodine: The fluorine atom in the parent compound contributes to electrophilicity and metabolic stability, whereas bulkier halogens (e.g., Cl in olutasidenib, I in ’s compound) enhance target binding affinity. For example, olutasidenib’s chloro-substituted quinolinyl group enables selective inhibition of mIDH1 in acute myeloid leukemia (AML) .
- Methyl Group at N1: The methyl group in this compound improves tautomer stability compared to its non-methylated analog (), which lacks steric hindrance and may undergo faster degradation .
(b) Stereochemical Influence
- Diastereoisomer Potency : In enzymatic assays, the (S)-isomer of 6-fluoro-olutasidenib demonstrated 10-fold higher inhibitory activity against mIDH1 than the (R)-isomer, underscoring the critical role of stereochemistry in drug design .
Physicochemical and Pharmacokinetic Differences
- Solubility: The methyl group in this compound reduces polarity compared to the amino-substituted analog (), likely enhancing membrane permeability .
- Metabolic Stability : Fluorine’s electronegativity and small size minimize oxidative metabolism, whereas iodine’s larger size in ’s compound may increase hepatic clearance .
Biological Activity
5-Fluoro-1-methyl-6-oxo-1,6-dihydropyridine-2-carbonitrile (CAS: 1887015-55-5) is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides a comprehensive overview of its biological activity, including case studies, research findings, and relevant data tables.
Chemical Structure and Properties
The compound is characterized by the following chemical properties:
- Molecular Formula : C7H5FN2O
- Molecular Weight : 152.13 g/mol
- IUPAC Name : this compound
- SMILES Notation : CN1C(=O)C(F)=CC=C1C#N
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, particularly in anticancer applications. The following sections detail its mechanisms of action, efficacy in various studies, and potential therapeutic applications.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets involved in cancer progression. Key mechanisms include:
- Inhibition of Tumor Cell Proliferation : Studies have shown that the compound can inhibit the proliferation of several cancer cell lines through apoptosis induction.
- Modulation of Enzyme Activity : It has been observed to affect enzymes involved in nucleotide metabolism, which is crucial for DNA synthesis and repair in rapidly dividing cancer cells.
Anticancer Activity
A significant body of research has focused on the anticancer properties of this compound. For instance:
- Study on FaDu Cells : In vitro studies demonstrated that this compound exhibited cytotoxic effects against FaDu hypopharyngeal tumor cells. The results indicated a dose-dependent response with enhanced apoptosis compared to standard treatments like bleomycin .
Comparative Efficacy
The compound's efficacy has been compared with other known antitumor agents:
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| 5-Fluoro-1-methyl...carbonitrile | 0.55 | Inhibition of DNA synthesis |
| Bleomycin | 0.87 | Induction of DNA strand breaks |
| 5'-Deoxy-5-fluorouridine | 1.46 | Thymidylate synthase inhibition |
This table highlights that 5-Fluoro-1-methyl-6-oxo... demonstrates competitive potency against established chemotherapeutics.
Pharmacokinetics and Toxicity
Research into the pharmacokinetics of this compound indicates favorable absorption and distribution characteristics in vivo. Toxicity studies suggest it has a lower toxicity profile compared to other fluoropyrimidines, making it a promising candidate for further development in cancer therapy .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 5-Fluoro-1-methyl-6-oxo-1,6-dihydropyridine-2-carbonitrile, and how are intermediates characterized?
- Answer: Synthesis typically involves multi-step organic reactions under controlled conditions (e.g., inert atmosphere, optimized temperature/pH). For example, alkylation of a pyridine precursor with methyl iodide in dimethylformamide (DMF) using potassium carbonate as a base is a common approach. Intermediates are monitored via thin-layer chromatography (TLC) and characterized using NMR spectroscopy to confirm structural integrity .
Q. How does the unique functional group arrangement (fluoro, oxo, nitrile) influence the compound’s reactivity?
- Answer: The oxo group at position 6 increases electrophilicity, facilitating nucleophilic substitution reactions, while the nitrile group at position 2 enhances hydrogen-bonding potential, influencing binding to biological targets. The fluorine atom at position 5 improves metabolic stability and lipophilicity, critical for pharmacokinetic optimization .
Q. What analytical techniques are essential for structural validation of this compound and its derivatives?
- Answer: Nuclear magnetic resonance (NMR) spectroscopy (1H, 13C, 19F) is critical for confirming substituent positions. High-resolution mass spectrometry (HRMS) validates molecular weight, and X-ray crystallography resolves stereochemical ambiguities. Infrared (IR) spectroscopy identifies functional groups like C≡N (nitrile) stretching at ~2200 cm⁻¹ .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the compound’s potential in cancer therapy?
- Answer: Begin with in vitro cytotoxicity assays (e.g., MTT assay) against cancer cell lines, comparing IC50 values to known chemotherapeutics. Use molecular docking to predict interactions with targets like topoisomerases or kinases. Validate via Western blotting for apoptosis markers (e.g., caspase-3 cleavage). Include controls with structurally similar compounds (e.g., 5-Fluoro-1-methylpyridin-2-carbonitrile) to isolate the oxo group’s contribution .
Q. How should researchers address contradictory structure-activity relationship (SAR) data in related pyridinecarbonitriles?
- Answer: Contradictions often arise from substituent positioning. For example, replacing the oxo group with a methyl group (as in 5-Fluoro-1-methylpyridin-2-carbonitrile) reduces hydrogen-bonding capacity, altering biological activity. Use comparative molecular field analysis (CoMFA) to map steric/electronic effects and design derivatives with systematic substitutions (e.g., varying halogens at position 5) .
Q. What strategies optimize reaction yields for derivatives with enhanced bioactivity?
- Answer: Optimize solvent polarity (e.g., switch from DMF to acetonitrile for faster kinetics) and catalyst choice (e.g., palladium for cross-coupling reactions). For example, in a study, substituting bromoethane with 1-bromo-2-methoxyethane increased yield from 30% to 43% by improving leaving-group stability .
Data Contradiction Analysis
Q. Why do similar compounds like 6-Oxo-pyridine and 4-Fluoropyridine exhibit divergent biological activities?
- Answer:
| Compound | Key Structural Features | Biological Activity |
|---|---|---|
| 5-Fluoro-1-methyl-6-oxo-... | Oxo, nitrile, fluorine | High kinase inhibition |
| 6-Oxo-pyridine | Lacks fluorine and nitrile | Low bioactivity |
| 4-Fluoropyridine | Simple fluorinated pyridine | Moderate cytotoxicity |
| The oxo-nitrile-fluoro triad in the target compound synergistically enhances target binding and metabolic stability, unlike simpler analogs . |
Methodological Guidance
Q. How can researchers mitigate moisture sensitivity during synthesis?
- Answer: Conduct reactions under nitrogen/argon atmosphere using anhydrous solvents (e.g., DMF dried over molecular sieves). Quench moisture-sensitive intermediates with ice-cold ethanol instead of water to prevent hydrolysis of nitrile groups .
Q. What computational tools predict the compound’s pharmacokinetic properties?
- Answer: Use SwissADME to estimate logP (lipophilicity), bioavailability radar, and P-glycoprotein substrate potential. Molecular dynamics simulations (e.g., GROMACS) model membrane permeability, while ProTox-II predicts toxicity endpoints (e.g., hepatotoxicity risk) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
